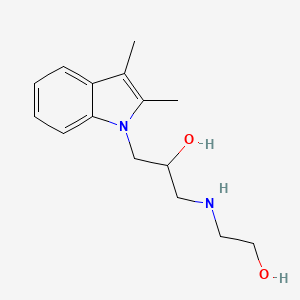

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

説明

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 2 and 3 positions. The next step involves the attachment of the hydroxy-ethylamino group to the propan-2-ol backbone. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

化学反応の分析

Types of Reactions: 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The indole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of indole derivatives with different functional groups.

科学的研究の応用

The compound exhibits several biological activities that make it a candidate for further research in therapeutic applications:

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds, including this one, show significant anticancer properties. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Case Study: Anticancer Screening

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Methodology : MCF-7 cells were treated with varying concentrations.

- Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating substantial potency against cancer cells.

Neuroprotective Effects

Research has also suggested that this compound may possess neuroprotective properties. It has been shown to enhance neuronal survival under oxidative stress conditions.

Case Study: Neuroprotection in Animal Models

- Objective : Assess neuroprotective effects in a zebrafish model.

- Methodology : Zebrafish were exposed to oxidative stress and treated with the compound.

- Results : Treated zebrafish exhibited improved survival rates and reduced behavioral abnormalities compared to controls.

Toxicological Profile

Preliminary assessments indicate that the compound exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are necessary to establish a complete safety profile.

作用機序

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-amino-ethylamino)-propan-2-ol

- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-methoxy-ethylamino)-propan-2-ol

- 1-(2,3-Dimethyl-indol-1-yl)-3-(2-chloro-ethylamino)-propan-2-ol

Comparison: Compared to similar compounds, 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to the presence of the hydroxy-ethylamino group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

生物活性

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol, also known by its CAS number 436099-60-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C15H22N2O2, with a molecular weight of 262.35 g/mol. The compound features an indole ring structure, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O2 |

| Molecular Weight | 262.35 g/mol |

| CAS Number | 436099-60-4 |

| Chemical Structure | Structure |

Research indicates that compounds with indole structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The specific mechanisms for this compound include:

- Enzyme Inhibition : It has been shown to inhibit certain enzymatic activities, potentially affecting pathways related to histone acetylation and neurotransmitter regulation.

- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

-

Histone Acetylation Studies : In a study analyzing compounds for their ability to inhibit Rtt109-catalyzed histone acetylation, it was found that several indole derivatives exhibited varying degrees of inhibition at high concentrations. Notably, the compound showed a partial decrease in acetylation levels at concentrations around 125 μM .

Compound IC50 (μM) Histone Acetylation Effect 1-(2,3-Dimethyl-indol...) 125 Partial Inhibition - Toxicity Profiling : A comprehensive analysis involving ToxCast chemicals revealed that compounds similar to this compound exhibited varied toxicity profiles across different assays. The compound was included in a broader analysis of enzymatic interactions and showed potential as a multitarget inhibitor .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol?

Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of indole protons (aromatic region), hydroxyl groups, and ethylamino substituents. Assign peaks using coupling constants and DEPT experiments for carbon hybridization.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., O-H stretch at ~3200–3600 cm, N-H stretches in indole/amine groups).

- Mass Spectrometry (MS): Confirm molecular weight (CHNO, MW 262.35 g/mol) via ESI or HRMS.

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal analysis using programs like SHELXL (for refinement) can resolve stereochemistry .

Q. What synthetic routes are feasible for preparing this compound?

Answer:

- Step 1: Synthesize the indole core via Fischer indole synthesis using 2,3-dimethylphenylhydrazine and a ketone.

- Step 2: Introduce the propan-2-ol backbone via nucleophilic substitution (e.g., reacting 2,3-dimethylindole with epichlorohydrin).

- Step 3: Functionalize with 2-hydroxyethylamine via reductive amination or alkylation. Optimize reaction conditions (e.g., solvent polarity, temperature) using TLC/HPLC to monitor progress.

- Purification: Use column chromatography (silica gel, gradient elution) or recrystallization.

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: Keep in a cool, dry environment (≤4°C) under inert gas (N/Ar) to prevent oxidation.

- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid dust generation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity across studies?

Answer:

- Assay Replication: Repeat experiments under standardized conditions (cell lines, pH, temperature).

- Purity Analysis: Use HPLC (>98% purity) to rule out impurities affecting activity.

- Structural Confirmation: Verify enantiopurity (if chiral centers exist) via chiral HPLC or X-ray crystallography .

- Mechanistic Studies: Perform receptor-binding assays (e.g., radioligand displacement) to confirm target specificity.

Q. What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., serotonin receptors, common for indole derivatives).

- ADMET Prediction: Tools like SwissADME or pkCSM can estimate solubility, bioavailability, and cytochrome P450 interactions.

- Molecular Dynamics (MD): Simulate ligand-receptor stability in physiological conditions (e.g., GROMACS with CHARMM force fields).

Q. How can the compound’s stability under varying pH conditions be optimized for in vivo studies?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers. Monitor degradation via HPLC-MS.

- Formulation Strategies: Use lyophilization or encapsulation (liposomes) to enhance shelf life.

- Temperature Stability: Conduct accelerated stability testing (40°C/75% RH) per ICH guidelines .

Q. What strategies can elucidate the role of the 2-hydroxyethylamino group in bioactivity?

Answer:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing hydroxyethyl with methyl or benzyl groups).

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity changes upon substituent modification.

- Metabolite Profiling: Use LC-MS to identify hydroxylation or glucuronidation patterns in hepatic microsomes.

Q. Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if results are compound-specific or assay-dependent?

Answer:

- Dose-Response Curves: Compare IC values across multiple assays (e.g., MTT vs. ATP-based luminescence).

- Cell Line Validation: Test in primary vs. immortalized cells (e.g., HEK293 vs. patient-derived lines).

- Apoptosis Markers: Use flow cytometry (Annexin V/PI staining) to distinguish necrosis from apoptosis.

Q. Discrepancies in receptor binding affinity: What factors should be considered?

Answer:

特性

IUPAC Name |

1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXQLMTYVIIFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389748 | |

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-60-4 | |

| Record name | 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。